5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
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Overview
Description
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with imidazole.
Copper-Catalyzed Coupling: Another method involves the copper-catalyzed coupling of 5-bromo-2-chloropyrimidine with imidazole in the presence of a base like cesium carbonate and a copper(II) salt in N,N-dimethylformamide at 130°C for 24 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: As mentioned, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be synthesized via nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.
Common Reagents and Conditions:
Bases: Potassium carbonate, cesium carbonate.
Solvents: Dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide.
Catalysts: Copper(II) salts for coupling reactions.
Major Products:
- Substituted pyrimidines and imidazoles depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry:
Mechanism of Action
The specific mechanism of action for 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes .
Comparison with Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-morpholin-1-yl-pyrimidine
- 5-Bromo-2-propyl-1H-imidazole
Uniqueness:
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is unique due to the presence of both a bromine atom and an imidazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Properties
IUPAC Name |
5-bromo-2-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMEQDXMQROEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585985 |
Source
|
Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883230-68-0 |
Source
|
Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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